Bienvenue dans la boutique en ligne BenchChem!

Pantoprazole-d6

LC-MS/MS Bioanalytical method validation Stable isotope labeling

Pantoprazole-d6 (CAS 922727-65-9) is the hexa-deuterated internal standard engineered for ANDA bioequivalence studies. The +6 Da mass shift eliminates spectral overlap with analyte M+2/M+4 isotopologues, delivering superior S/N at LLOQ vs. d3 alternatives. Deuterated exclusively at the 3,4-bis(trideuteriomethoxy) positions, it co-elutes with pantoprazole and compensates for matrix effects in human plasma. Supplied with pharmacopeial traceability documentation to satisfy FDA/EMA bioanalytical method validation guidance. Critical for CROs and generic drug developers requiring audit-ready SIL-IS for pantoprazole LC-MS/MS quantification.

Molecular Formula C16H15F2N3O4S
Molecular Weight 389.4 g/mol
CAS No. 922727-65-9
Cat. No. B1502865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePantoprazole-d6
CAS922727-65-9
Molecular FormulaC16H15F2N3O4S
Molecular Weight389.4 g/mol
Structural Identifiers
SMILESCOC1=C(C(=NC=C1)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC
InChIInChI=1S/C16H15F2N3O4S/c1-23-13-5-6-19-12(14(13)24-2)8-26(22)16-20-10-4-3-9(25-15(17)18)7-11(10)21-16/h3-7,15H,8H2,1-2H3,(H,20,21)/i1D3,2D3
InChIKeyIQPSEEYGBUAQFF-WFGJKAKNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pantoprazole-d6 (CAS 922727-65-9) Technical Procurement Baseline: Deuterated Internal Standard for Pantoprazole Quantification


Pantoprazole-d6 (CAS 922727-65-9) is a stable isotope-labeled analog of the proton pump inhibitor (PPI) pantoprazole, wherein six hydrogen atoms on the two methoxy groups of the pyridine ring are replaced with deuterium (²H) . With a molecular formula of C₁₆H₉D₆F₂N₃O₄S and a molecular weight of 389.41 g/mol, the compound incorporates a mass shift of +6 Da relative to unlabeled pantoprazole (MW 383.37 g/mol) [1]. Pantoprazole-d6 is exclusively intended for use as an internal standard (IS) for the quantification of pantoprazole by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) [2]. As an analytical reference material rather than a therapeutic agent, the compound itself does not possess independent pharmacological activity; its utility resides entirely in its analytical performance characteristics as a stable isotope-labeled internal standard (SIL-IS) .

Pantoprazole-d6 Procurement Risk Assessment: Why In-Class Stable Isotope Analogs Are Not Interchangeable


Stable isotope-labeled internal standards (SIL-IS) are not fungible commodities within bioanalytical method development. The selection of a specific deuterated analog, such as Pantoprazole-d6 (hexa-deuterated), over alternative isotopologues including Pantoprazole-d3 (tri-deuterated) or Pantoprazole-¹³C-labeled variants, directly impacts method validation outcomes, particularly with respect to matrix effect compensation, isotopic cross-talk, and chromatographic co-elution behavior . Deuterated IS compounds can exhibit chromatographic retention time shifts due to the deuterium isotope effect, with the magnitude of this shift scaling with the number of deuterium substitutions [1]. A +6 Da mass difference (Pantoprazole-d6) provides a distinct advantage over a +3 Da shift (Pantoprazole-d3) in minimizing spectral overlap with the analyte's natural M+2 and M+4 isotopologue contributions, thereby improving signal-to-noise ratio at lower limits of quantitation (LLOQ) [2]. Furthermore, the precise deuterium labeling pattern (3,4-bis(trideuteriomethoxy) on the pyridine ring) ensures that the IS experiences extraction recovery and ionization efficiency that are nearly identical to the unlabeled analyte, a requirement that structurally dissimilar analogs or non-isotopic internal standards cannot satisfy . The failure to select an appropriately matched SIL-IS can result in regulatory deficiency findings during Abbreviated New Drug Application (ANDA) submissions or bioequivalence study review, necessitating costly method revalidation and study repetition [3].

Pantoprazole-d6 (CAS 922727-65-9) Quantitative Differentiation Evidence Matrix: Comparative Analytical Performance Data


Pantoprazole-d6 Mass Spectrometric Interference Mitigation: Quantitative Comparison of +6 Da vs. +3 Da Isotopic Shift in Pantoprazole Quantification

Pantoprazole-d6 provides a +6 Da mass shift relative to unlabeled pantoprazole (m/z 384.1 → 390.1), compared to the +3 Da shift provided by Pantoprazole-d3 (m/z 384.1 → 387.1). This larger mass differential substantially reduces isotopic cross-talk from the analyte's natural abundance M+2 and M+4 isotopologues, which is particularly critical at lower concentrations near the LLOQ where relative interference is magnified [1]. The natural abundance of the M+6 isotopologue of unlabeled pantoprazole is negligible compared to the M+3 isotopologue, making Pantoprazole-d6 the analytically superior choice for high-sensitivity quantification in complex biological matrices .

LC-MS/MS Bioanalytical method validation Stable isotope labeling

Pantoprazole-d6 Chromatographic Retention Time Behavior: Deuterium Isotope Effect Quantification for LC-MS/MS Method Optimization

Deuterated isotopologues of pantoprazole exhibit a chromatographic retention time shift relative to the unlabeled analyte due to the deuterium isotope effect on reversed-phase liquid chromatography (RPLC) stationary phase interactions [1]. The magnitude of this shift is a function of the number and position of deuterium substitutions. Pantoprazole-d6, with six deuterium atoms on the two methoxy groups of the pyridine ring, demonstrates a measurable retention time difference relative to unlabeled pantoprazole under standard RPLC conditions, whereas Pantoprazole-d3 exhibits a proportionally smaller shift . The +6 Da labeling pattern on Pantoprazole-d6 ensures that the IS peak is chromatographically resolved from the analyte peak while maintaining near-identical extraction recovery and ionization efficiency, a balance that is essential for accurate matrix effect compensation [2].

Chromatographic separation Deuterium isotope effect LC-MS/MS

Pantoprazole-d6 Commercial Purity and Characterization Data Compliance: Vendor Comparison for Regulatory Method Validation

Pantoprazole-d6 is commercially supplied with purity specifications that directly impact its suitability for regulatory bioanalytical method validation. Vendors report purity of ≥99% deuterated forms (d1-d6) with full characterization data compliant with ICH and pharmacopeial guidelines . Suppliers including SynZeal provide detailed characterization data packages with traceability against USP or EP reference standards where required for ANDA submissions [1]. This level of documentation exceeds that typically available for research-grade analogs, reducing the validation burden associated with IS qualification [2].

Reference standard purity Certificate of Analysis Regulatory compliance

Pantoprazole-d6 Labeling Site Selection and Metabolic Stability: Structural Differentiation from Alternative Deuterated and ¹³C-Labeled Analogs

Pantoprazole-d6 incorporates deuterium atoms at the two methoxy groups on the pyridine ring (3,4-bis(trideuteriomethoxy)), a labeling strategy that avoids deuterium placement at metabolically labile positions or at sites susceptible to hydrogen-deuterium exchange under physiological or analytical conditions [1]. In contrast, ¹³C-labeled internal standards, while less susceptible to chromatographic retention time shifts, are significantly more expensive to synthesize and procure . Deuterium labeling at aromatic or alpha-to-carbonyl positions carries a higher risk of exchange, which can compromise IS stability and quantitative accuracy over time . The methoxy group deuteration in Pantoprazole-d6 represents a balance of synthetic accessibility, analytical performance, and metabolic stability [2].

Metabolic stability Isotope exchange Deuterium labeling strategy

Pantoprazole-d6 (CAS 922727-65-9) High-Impact Application Scenarios: Where Quantitative Differentiation Drives Procurement Decisions


Pantoprazole-d6 in ANDA Bioequivalence Studies: Regulatory-Grade Internal Standard for Human Plasma LC-MS/MS Quantification

Pantoprazole-d6 serves as the SIL-IS of choice for Abbreviated New Drug Application (ANDA) bioequivalence studies requiring validated LC-MS/MS quantification of pantoprazole in human plasma [1]. The +6 Da mass shift provided by Pantoprazole-d6 ensures that the IS MRM transition (m/z 390.1 → 206.0) is free from endogenous matrix interference and isotopic cross-talk from the analyte, satisfying FDA and EMA bioanalytical method validation guidance requirements for selectivity and accuracy [2]. The high commercial purity (≥99% deuterated forms) and availability of comprehensive characterization data with pharmacopeial traceability streamline method validation documentation, reducing regulatory review timelines and the risk of deficiency letters [3]. This application scenario represents the highest-volume procurement driver for Pantoprazole-d6 in the pharmaceutical CRO and generic drug development sectors.

Pantoprazole-d6 in Chiral Pharmacokinetic Studies: Enantioselective Quantification of S-(-)- and R-(+)-Pantoprazole

In chiral pharmacokinetic studies evaluating S-(-)-pantoprazole sodium injection or other enantiomerically enriched formulations, Pantoprazole-d6 (racemic deuterated) is employed as the IS for simultaneous LC-MS/MS quantification of both enantiomers following chiral chromatographic separation [1]. Validated chiral-LC-MS/MS methods utilizing Pantoprazole-d6 have demonstrated linear calibration ranges of 5.00-10,000 ng/mL in human plasma with intra- and inter-day precision below 10.0% and accuracy within -5.6% to 0.6% [2]. The use of a single racemic deuterated IS simplifies method setup and reduces procurement complexity compared to maintaining separate enantiomerically pure deuterated IS stocks, representing a distinct operational advantage for laboratories conducting enantioselective pantoprazole bioanalysis.

Pantoprazole-d6 in Therapeutic Drug Monitoring (TDM) and Clinical Pharmacology Research

Pantoprazole-d6 is utilized as the IS in validated LC-MS/MS assays for therapeutic drug monitoring (TDM) of pantoprazole in patient plasma, particularly in clinical pharmacology studies investigating CYP2C19 genotype-guided dosing or drug-drug interaction potential [1]. The stable isotope-labeled IS corrects for matrix effects that are pronounced in clinical plasma samples, where patient-to-patient variability in endogenous components can otherwise compromise quantitative accuracy [2]. The analytical robustness conferred by Pantoprazole-d6 as a SIL-IS supports the generation of high-confidence pharmacokinetic data required for publications in high-impact clinical pharmacology journals and for inclusion in regulatory submissions for labeling updates [3].

Pantoprazole-d6 in Pharmaceutical Quality Control and Stability-Indicating Method Validation

Pantoprazole-d6 is employed as a reference standard and internal standard in the development and validation of stability-indicating HPLC and LC-MS methods for the quantification of pantoprazole and its process-related impurities in bulk drug substance and finished pharmaceutical formulations [1]. Stability-indicating HPLC methods for pantoprazole, validated for the assay of process-related impurities (including Impurities A-F), benefit from the use of Pantoprazole-d6 as a structurally identical IS that co-elutes or near-co-elutes with the analyte while providing unambiguous MS identification [2]. The availability of Pantoprazole-d6 with detailed characterization data compliant with ICH Q2(R1) and ICH Q3 guidelines supports quality control laboratories in meeting pharmacopeial monograph requirements for impurity profiling and stability testing [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pantoprazole-d6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.